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Compound of Interest

Compound Name:
3-(4-bromophenyl)pentanedioic

Acid

CAS No.: 1141-24-8

Cat. No.: B073454

Get Quote

Executive Summary & Chemical Profile
3-(4-bromophenyl)pentanedioic acid (also known as 3-(4-bromophenyl)glutaric acid) is a

prochiral dicarboxylic acid. Its value lies in its symmetry; it possesses two equivalent carboxyl

groups that can be desymmetrized to generate chiral centers, or cyclized to form bioactive

glutarimide rings. The 4-bromophenyl moiety provides an orthogonal handle for late-stage

diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), making this an

ideal scaffold for library generation.
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Property Data Relevance

CAS 1141-24-8 Unique Identifier

MW 287.11 g/mol Stoichiometry calculations

Acidity (pKa)
~3.8 (COOH #1), ~5.2 (COOH

#2)

First ionization is easier; di-

anion formation requires

strong base.

Solubility
DMSO, MeOH, EtOAc (hot);

Poor in Water

Reactions typically require

polar organic solvents.

Stability
Stable to air/moisture; Ar-Br

sensitive to Li/Mg

Avoid lithiation unless

protecting carboxyls; stable to

weak bases.

Critical Reaction Pathways (Graphviz Visualization)
The following diagram illustrates the central role of the cyclic anhydride as the "activation hub"

for all subsequent functionalization. Direct coupling on the diacid often leads to mixtures;

proceeding through the anhydride ensures regiocontrol.
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Figure 1: Strategic workflow for scaffold diversification. The cyclic anhydride is the requisite

intermediate for controlled functionalization.

Experimental Protocols
Protocol A: Activation via Cyclic Anhydride Formation
Rationale: Direct functionalization of the diacid is sluggish due to internal hydrogen bonding.

Converting to the anhydride activates the carbonyls and enforces a rigid conformation

necessary for stereoselective opening.

Reagents:

Substrate: 3-(4-bromophenyl)pentanedioic acid (1.0 equiv)

Reagent: Acetic Anhydride (Ac₂O) (5.0 equiv) or Acetyl Chloride

Solvent: Toluene (optional, or run neat in Ac₂O)

Step-by-Step:

Setup: Place 10 g (34.8 mmol) of the diacid into a round-bottom flask equipped with a reflux

condenser and a drying tube (CaCl₂).

Addition: Add 16.5 mL (5.0 equiv) of acetic anhydride.

Reaction: Heat the mixture to reflux (140°C) for 2–4 hours. The suspension should become a

clear solution as the anhydride forms.

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The diacid stays at the baseline; the

anhydride moves to R_f ~ 0.6–0.7.

Workup: Cool to room temperature. Concentrate under reduced pressure (rotary evaporator)

to remove excess acetic anhydride and acetic acid byproduct.

Purification: The residue is typically a solid. Recrystallize from toluene or diethyl

ether/hexane to yield the cyclic anhydride.

Yield Expectation: >90%.[1][2][3][4]
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Checkpoint: IR spectrum should show characteristic doublet carbonyl peaks for

anhydrides (~1810 and 1760 cm⁻¹).

Protocol B: Enantioselective Desymmetrization
(Hemiester Synthesis)
Rationale: This step creates a chiral center at the C3 position. Using a chiral catalyst (Cinchona

alkaloid) or enzyme allows for the selective opening of the prochiral anhydride.

Reagents:

Substrate: 3-(4-bromophenyl)glutaric anhydride (1.0 equiv)

Nucleophile: Methanol (10–20 equiv)

Catalyst: (DHQD)₂AQN (Modified Cinchona Alkaloid) (5 mol%) OR Novozym 435 (CALB

Lipase)

Solvent: MTBE (Methyl tert-butyl ether) or Toluene

Step-by-Step (Organocatalytic Route):

Solution: Dissolve 1.0 mmol of the anhydride in 10 mL of anhydrous MTBE under nitrogen.

Cooling: Cool the solution to -20°C (low temperature enhances enantioselectivity).

Catalysis: Add 5 mol% (DHQD)₂AQN. Stir for 10 minutes.

Addition: Add dry Methanol (10 mmol) dropwise.

Incubation: Stir at -20°C for 24–48 hours. Monitor consumption of anhydride by TLC.

Quench: Add 1N HCl to quench the catalyst. Extract with EtOAc.[5]

Result: The product is the mono-methyl ester with high enantiomeric excess (ee).

Note: This mono-acid/mono-ester is the precursor for Baclofen-like gamma-amino acids

via Curtius rearrangement of the remaining free acid.
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Protocol C: Glutarimide Formation (Immunomodulatory
Scaffold)
Rationale: Glutarimides (piperidine-2,6-diones) are structurally similar to thalidomide and

possess significant biological activity.

Reagents:

Substrate: 3-(4-bromophenyl)glutaric anhydride

Reagent: Urea (1.2 equiv) or Ammonium Acetate (2.0 equiv)

Solvent: Glacial Acetic Acid (if using NH₄OAc) or Melt (if using Urea)

Step-by-Step:

Mix: Combine 5.0 mmol of the anhydride and 6.0 mmol of Urea in a flask.

Heat: Heat the solid mixture to 150–160°C. The solids will melt and fuse. Ammonia gas is

evolved (perform in a fume hood).

Duration: Maintain temperature for 2 hours until gas evolution ceases and the melt

resolidifies.

Workup: Cool to RT. Triturate the solid with water to remove excess urea. Filter the

precipitate.[6]

Recrystallization: Recrystallize from Ethanol/Water.

Target: 3-(4-bromophenyl)piperidine-2,6-dione.

Troubleshooting & Expert Tips
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Issue Root Cause Solution

Incomplete Anhydride

Formation
Water in solvent/reagents

Ensure glassware is flame-

dried. Use fresh Ac₂O.

Low ee in Desymmetrization Temperature too high

Strictly maintain -20°C or

lower. Ensure slow addition of

alcohol.

Ar-Br Degradation
Pd contamination or Li-

halogen exchange

Avoid using organolithiums on

the unprotected acid. The Ar-

Br is stable to H+, OH-, and

thermal conditions described

above.

Solubility Issues High lattice energy of diacid

Use DMSO for NMR. Use THF

or Dioxane for room temp

reactions if Toluene fails.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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